4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid
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Description
The compound “4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid” is a chemical with the CAS number 866018-55-5 . It has a molecular formula of C20H15F3N2O2 and a molecular weight of 372.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxylic acid group attached to a cyclopenta[c]pyrazol ring, which is further substituted with a trifluoromethylated phenyl group . Unfortunately, a detailed 3D structure analysis is not available from the search results.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 537.9±50.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 3.79±0.10 .Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds emphasizes the synthesis of novel tricyclic lactones and pyrazole derivatives through methods like Sonogashira coupling and intramolecular cyclization. These compounds exhibit potential antitumoral activities against various human tumor cell lines, indicating their significance in medicinal chemistry and drug design (Queiroz et al., 2009). Additionally, the synthesis of pyrazole carboxylic acid derivatives has shown the importance of the trifluoromethyl group in enhancing biological activity, with certain derivatives displaying antibacterial properties (Hacialioğlu et al., 2019).
Antimicrobial and Antihyperglycemic Agents
Further studies have developed potent antihyperglycemic agents based on the pyrazole nucleus, demonstrating the compound's relevance in addressing diabetes through the inhibition of renal tubular glucose reabsorption (Kees et al., 1996). Additionally, linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized, showing good antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial drug development (Reddy et al., 2010).
Catalytic and Fluorescent Properties
The compound and its derivatives have also been explored for their catalytic and fluorescent properties. For instance, sulfuric acid derivatives have been used as catalysts for the synthesis of bis(pyrazol-5-ols), showcasing the utility of these compounds in facilitating chemical reactions (Tayebi et al., 2011). Moreover, derivatives exhibiting fluorescent properties have been synthesized, offering potential applications in sensing and materials science (Wrona-Piotrowicz et al., 2022).
Properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)14-4-1-3-13(11-14)18-16-5-2-6-17(16)24-25(18)15-9-7-12(8-10-15)19(26)27/h1,3-4,7-11H,2,5-6H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDIVFLRQHZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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